5-Amino-2-isopropoxybenzoic acid

Descripción general

Descripción

Molecular Structure Analysis

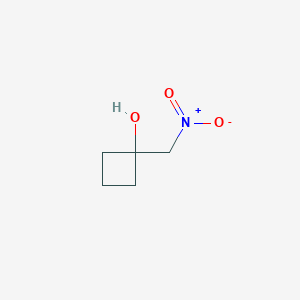

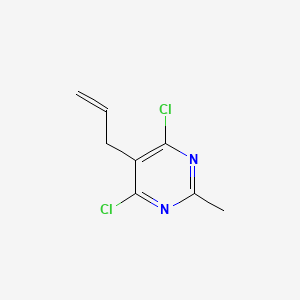

The molecular structure of 5-Amino-2-isopropoxybenzoic acid consists of an aromatic benzene ring substituted with an amino group (NH2), an isopropoxy group (OC3H7), and a carboxylic acid group (COOH). The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of 5-Amino-2-isopropoxybenzoic acid would be influenced by its functional groups. The amino group can participate in reactions such as acylation or alkylation, while the carboxylic acid group can undergo reactions like esterification or amide formation .

Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 5-Amino-2-isopropoxybenzoic acid, are generally colorless, crystalline solids. They have high melting points due to their ionic properties. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Aplicaciones Científicas De Investigación

Biosynthesis Research

5-Amino-2-isopropoxybenzoic acid has been studied in the context of biosynthesis, particularly in relation to the production of antibiotics. For example, research has shown its involvement in the biosynthesis of ansamycins, a class of antibiotics, and its role as a precursor in this process (Ghisalba & Nüesch, 1981).

Biochemical Applications

In biochemical research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used in studies involving peptide synthesis and molecular interactions. For instance, unnatural amino acids containing this compound have been created to mimic β-strand structures in peptides (Nowick et al., 2000).

Glycan Analysis

This compound has also been used in glycan analysis, particularly in labeling N-glycans for mass spectrometry. It enhances the sensitivity of glycan identification, making it useful in glycomics and the analysis of glycoproteins (Hronowski et al., 2020).

Enzyme Synthesis Research

In enzymatic research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used to study enzyme-mediated synthesis processes. For example, it has been utilized in the synthesis of hydroxypipecolic acid, exploring enzyme-aided resolution of amino acid derivatives (Krishnamurthy et al., 2015).

Photodynamic Therapy

In the medical field, similar compounds have been investigated for their role in photodynamic therapy and drug transport. Studies have explored how related compounds interact with specific transporters in the human body, which can have implications for targeted drug delivery (Anderson et al., 2010).

Propiedades

IUPAC Name |

5-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQEYNZJWXJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581370 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-isopropoxybenzoic acid | |

CAS RN |

920739-83-9 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)